molecular formula C10H7BrF2N2O B13925431 6-Bromo-3-(difluoromethyl)-8-methoxycinnoline

6-Bromo-3-(difluoromethyl)-8-methoxycinnoline

Cat. No.: B13925431
M. Wt: 289.08 g/mol
InChI Key: SSNPSNUMBLEFQG-UHFFFAOYSA-N
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Description

6-Bromo-3-(difluoromethyl)-8-methoxycinnoline is a chemical compound that belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 6th position, a difluoromethyl group at the 3rd position, and a methoxy group at the 8th position on the cinnoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(difluoromethyl)-8-methoxycinnoline can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The general procedure involves the reaction of a bromo-substituted cinnoline derivative with a difluoromethyl boronic acid or its ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(difluoromethyl)-8-methoxycinnoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The difluoromethyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Reaction conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of a base and a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce complex organic molecules with new carbon–carbon bonds.

Scientific Research Applications

6-Bromo-3-(difluoromethyl)-8-methoxycinnoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(difluoromethyl)-8-methoxycinnoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes and signaling pathways. For example, it may inhibit certain kinases or enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

6-Bromo-3-(difluoromethyl)-8-methoxycinnoline can be compared with other similar compounds, such as:

These compounds share similar structural features, such as the presence of a bromine atom and a difluoromethyl group. the differences in their ring systems and substituents result in distinct chemical and physical properties, making each compound unique in its applications and reactivity.

Properties

Molecular Formula

C10H7BrF2N2O

Molecular Weight

289.08 g/mol

IUPAC Name

6-bromo-3-(difluoromethyl)-8-methoxycinnoline

InChI

InChI=1S/C10H7BrF2N2O/c1-16-8-4-6(11)2-5-3-7(10(12)13)14-15-9(5)8/h2-4,10H,1H3

InChI Key

SSNPSNUMBLEFQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(N=N2)C(F)F

Origin of Product

United States

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